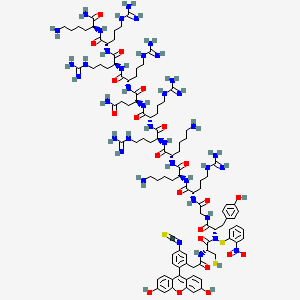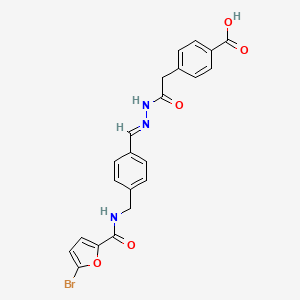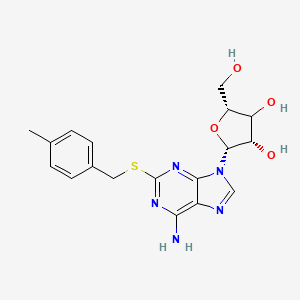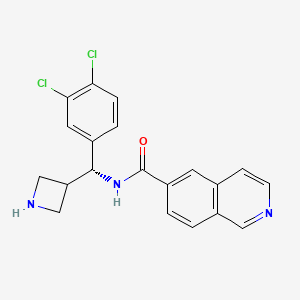
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in the field of medicinal chemistry due to its potential applications in antiviral and anticancer therapies. It is structurally related to naturally occurring nucleosides but has been modified to enhance its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes a glycosylation reaction with a purine base, specifically 2,6-diaminopurine. This reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Deprotection: The glycosylated product is then subjected to deprotection steps to remove any protecting groups, yielding the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of alkylated or acylated nucleoside analogs.
Chemistry:
- Used as a building block in the synthesis of modified nucleic acids for research purposes.
- Employed in the study of nucleoside analogs and their interactions with enzymes.
Biology:
- Investigated for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
- Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine:
- Explored as an antiviral agent against viruses such as HIV, hepatitis B, and herpes simplex virus.
- Evaluated for its anticancer properties, particularly in targeting rapidly dividing cancer cells.
Industry:
- Utilized in the development of diagnostic tools and assays for detecting nucleic acid sequences.
- Applied in the production of pharmaceuticals and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by mimicking naturally occurring nucleosides and incorporating into nucleic acids. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in DNA and RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A nucleoside analog used as a chemotherapy agent.
Comparison:
Uniqueness: (2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is unique due to its specific stereochemistry and the presence of both amino and hydroxymethyl groups, which contribute to its distinct biological activity.
Activity: Compared to similar compounds, it may exhibit different levels of potency and selectivity against various targets, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C11H16N6O4 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(12)15-10(13)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H4,12,13,15,16)/t4-,6?,9-,11+/m1/s1 |
InChI-Schlüssel |
KHPCBZYTDJCPHW-RBXWHLPPSA-N |
Isomerische SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=C(N=C32)N)N)O |
Kanonische SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)




![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)
![(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)



